Ethyl 3-isopropylpicolinate
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Overview
Description
Ethyl 3-isopropylpicolinate: is an organic compound with the molecular formula C₁₁H₁₅NO₂ . It is a derivative of picolinic acid, where the hydrogen atom at the third position of the pyridine ring is substituted with an isopropyl group, and the carboxyl group is esterified with ethanol. This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 3-isopropylpicolinate can be synthesized through the esterification of 3-isopropylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-isopropylpicolinate can undergo oxidation reactions, where the isopropyl group is oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethyl ester group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Ethyl 3-isopropylpicolinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-isopropylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 3-methylpicolinate
- Ethyl 3-chloropicolinate
- Ethyl 3-aminopicolinate
Comparison:
- Ethyl 3-isopropylpicolinate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 3-propan-2-ylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-9(8(2)3)6-5-7-12-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUUVHFLIRETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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